molecular formula C12H18N2O6S B14046899 (S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-mercaptopropanoate

(S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-mercaptopropanoate

Cat. No.: B14046899
M. Wt: 318.35 g/mol
InChI Key: BUVBTOXFDFSARL-SSDOTTSWSA-N
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Description

(S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-mercaptopropanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amino acids and peptides. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-mercaptopropanoate typically involves the protection of the amino group of an amino acid with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection.

Industrial Production Methods

In an industrial setting, the production of Boc-protected amino acids can be scaled up using flow microreactor systems. These systems allow for continuous production and can be more efficient and sustainable compared to traditional batch processes . The use of flow microreactors also enables better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-mercaptopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of disulfide bonds.

    Reduction: Regeneration of thiol groups.

    Substitution: Removal of the Boc group to yield the free amine.

Scientific Research Applications

(S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-mercaptopropanoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of (S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-mercaptopropanoate primarily involves the protection and deprotection of amino groups. The Boc group is added to the amino group under basic conditions, forming a stable carbamate linkage. This protects the amino group from reacting with other reagents during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-mercaptopropanoate is unique due to the presence of both a Boc-protected amino group and a thiol group. This dual functionality allows for versatile applications in peptide synthesis and bioconjugation, where selective protection and modification of functional groups are crucial.

Properties

Molecular Formula

C12H18N2O6S

Molecular Weight

318.35 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate

InChI

InChI=1S/C12H18N2O6S/c1-12(2,3)19-11(18)13-7(6-21)10(17)20-14-8(15)4-5-9(14)16/h7,21H,4-6H2,1-3H3,(H,13,18)/t7-/m1/s1

InChI Key

BUVBTOXFDFSARL-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CS)C(=O)ON1C(=O)CCC1=O

Canonical SMILES

CC(C)(C)OC(=O)NC(CS)C(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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